

Chemical and physical properties of 2-(Methyl(phenyl)amino)acetic acid hydrochloride.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methyl(phenyl)amino)acetic acid hydrochloride

Cat. No.: B1601570

[Get Quote](#)

An In-depth Technical Guide to 2-(Methyl(phenyl)amino)acetic Acid Hydrochloride

This guide provides a comprehensive overview of the chemical and physical properties of **2-(Methyl(phenyl)amino)acetic acid hydrochloride**, a key building block in modern chemical and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its characterization and application.

Molecular Identity and Structure Nomenclature and Chemical Identifiers

2-(Methyl(phenyl)amino)acetic acid hydrochloride is an amino acid derivative that belongs to the N-phenylglycine family. Understanding its various identifiers is crucial for accurate sourcing and regulatory compliance.

Identifier	Value
Systematic Name	2-(Methyl(phenyl)amino)acetic acid hydrochloride
Common Synonyms	N-methyl-N-phenylglycine hydrochloride; 2-(N-methylanilino)acetic acid hydrochloride; N-phenyl-N-methylglycine hydrochloride[1][2][3]
CAS Number	21911-75-1[4][5][6]
Molecular Formula	C ₉ H ₁₂ ClNO ₂ [2][4]
Molecular Weight	201.65 g/mol [2][4][7]
Free Base Formula	C ₉ H ₁₁ NO ₂ [1][8][9]
Free Base MW	165.19 g/mol [1][8][9]

Chemical Structure

The molecule's structure features a central nitrogen atom bonded to a methyl group, a phenyl group, and an acetic acid moiety. In its hydrochloride salt form, the tertiary amine is protonated, and chloride serves as the counter-ion. This structure is fundamental to its utility in synthesis, particularly as a chiral auxiliary or a scaffold for more complex molecules.[10][11]

Caption: Structure of **2-(Methyl(phenyl)amino)acetic acid hydrochloride**.

Physical and Thermodynamic Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and application conditions.

Summary of Physical Properties

The following table summarizes the key physical and thermodynamic data for **2-(Methyl(phenyl)amino)acetic acid hydrochloride**.

Property	Value	Source(s)
Appearance	White to off-white solid/crystalline powder	[2][12]
Melting Point	270 °C (with sublimation)	[1][3][8]
Boiling Point	311.6 ± 25.0 °C (Predicted)	[3][4][8]
Density	1.192 ± 0.06 g/cm³ (Predicted)	[1][3][8]
pKa	1.77 ± 0.10 (Predicted, for carboxylic acid)	[8]
Purity	≥97% (Typical)	[2][4]

Solubility Profile

While detailed quantitative solubility data is not widely published, empirical observations indicate solubility in water, facilitated by its salt form.^[1] Solubility in organic solvents like methanol and DMF is also expected, which is relevant for its use in synthesis. It is generally less soluble in nonpolar organic solvents.

Chemical Properties and Synthesis Reactivity and Applications

2-(Methyl(phenyl)amino)acetic acid hydrochloride serves as a versatile intermediate.^[11] Its primary reactivity centers on the carboxylic acid functional group, which can readily undergo esterification or amide bond formation. This makes it an essential building block for creating more complex molecules.

Key Applications:

- Pharmaceutical Development: It is a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, as well as anti-inflammatory and analgesic agents.^{[4][10][11]}
- Biochemical Research: Used as a tool to study amino acid metabolism and protein interactions.^[10]

- Chiral Synthesis: The compound is valuable in asymmetric synthesis, where it can act as a chiral auxiliary to enhance reaction selectivity.[10][11][13]

Synthetic Pathway Overview

A common and efficient method for the synthesis of N-aryl amino acids is the nucleophilic substitution of a haloacetic acid with an appropriate aniline derivative. The following workflow illustrates a typical laboratory-scale synthesis.

Caption: General workflow for the synthesis of the target compound.

This pathway is advantageous due to the availability of commercial starting materials and straightforward reaction conditions. The final acidification step not only neutralizes the carboxylate but also forms the desired hydrochloride salt, often aiding in purification by crystallization.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of the compound.

Spectroscopic Profile

- ^1H NMR (Proton Nuclear Magnetic Resonance): The ^1H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the phenyl ring would appear in the 7.0-7.5 ppm region. The methylene (- CH_2 -) protons adjacent to the carbonyl group would likely appear as a singlet around 4.0-4.5 ppm. The N-methyl (- CH_3) protons would also be a singlet, typically around 3.0-3.5 ppm. The acidic proton of the carboxylic acid and the N-H proton of the ammonium salt may be broad and their chemical shifts can vary depending on the solvent and concentration.
- IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands. A broad peak from $2500\text{-}3300\text{ cm}^{-1}$ would correspond to the O-H stretch of the carboxylic acid. A strong absorption around $1700\text{-}1730\text{ cm}^{-1}$ is indicative of the C=O (carbonyl) stretch. C-N stretching vibrations would be visible in the $1000\text{-}1250\text{ cm}^{-1}$ region, and aromatic C-H stretches would appear above 3000 cm^{-1} .

- MS (Mass Spectrometry): Using a technique like Electrospray Ionization (ESI), the mass spectrum in positive ion mode would show a peak corresponding to the protonated free base $[M+H]^+$ at m/z 166.1. The molecular ion of the free base itself (m/z 165.1) may also be observed.[1]

Experimental Methodologies

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

- Objective: To obtain a precise melting point and assess thermal stability.
- Methodology:
 - Calibrate the DSC instrument using an indium standard.
 - Accurately weigh 2-5 mg of the dried compound into an aluminum DSC pan.
 - Crimp the pan to ensure a good seal. An empty, sealed pan is used as a reference.
 - Place both the sample and reference pans into the DSC cell.
 - Heat the sample under a nitrogen atmosphere from 25 °C to 300 °C at a rate of 10 °C/min.
 - The onset of the endothermic peak in the resulting thermogram is recorded as the melting point. The peak shape can also provide information about purity.

Protocol 2: Potentiometric Titration for pKa Determination

- Objective: To experimentally determine the pKa of the carboxylic acid group.
- Methodology:
 - Prepare a 0.01 M solution of **2-(Methyl(phenyl)amino)acetic acid hydrochloride** in deionized water.
 - Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).
 - Place a known volume (e.g., 50 mL) of the sample solution in a beaker with a magnetic stir bar.

- Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.1 mL).
- Record the pH after each addition of NaOH, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical substance.

- Hazard Identification: The compound is classified as an irritant, causing serious eye irritation. [8][14] It may also cause skin irritation.[14] Standard toxicological data is limited, and the compound should be handled with care.[15]
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat to prevent skin and eye contact.[14][16]
- Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[14][16]
- Storage: Store in a tightly sealed container in a cool, dry place.[3][4] Recommended storage temperatures range from room temperature to 2-8°C to ensure long-term stability.[8][9] Keep away from strong oxidizing agents and strong acids.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]

- 2. 2-(Methyl(phenyl)amino)acetic acid hydrochloride [cymitquimica.com]
- 3. 2-[METHYL(PHENYL)AMINO]ACETIC ACID | 40643-55-8 [amp.chemicalbook.com]
- 4. 2-(Methyl(phenyl)amino)acetic acid hydrochloride [myskinrecipes.com]
- 5. 21911-75-1|2-(Methyl(phenyl)amino)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. ;21911-75-1;C9H12ClNO2;201.65; [rrkchem.com]
- 8. 2-[METHYL(PHENYL)AMINO]ACETIC ACID price,buy 2-[METHYL(PHENYL)AMINO]ACETIC ACID - chemicalbook [m.chemicalbook.com]
- 9. 2-(Methyl(phenyl)amino)acetic acid hydrochloride - CAS:40643-55-8 - Sunway Pharm Ltd [3wpharm.com]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. rsc.org [rsc.org]
- 13. chemimpex.com [chemimpex.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. enamine.enamine.net [enamine.enamine.net]
- To cite this document: BenchChem. [Chemical and physical properties of 2-(Methyl(phenyl)amino)acetic acid hydrochloride.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1601570#chemical-and-physical-properties-of-2-methyl-phenyl-amino-acetic-acid-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com